molecular formula C19H15BrN2O4 B11536688 2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B11536688
M. Wt: 415.2 g/mol
InChI Key: MMEASEIJJOKDPR-QPSGOUHRSA-N
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Description

2-{[(1E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a spirocyclic framework and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety:

    Construction of the Spirocyclic Framework: This involves the cyclization of an appropriate precursor to form the spirocyclic structure.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the spirocyclic framework under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a variety of functional groups.

Scientific Research Applications

2-{[(1E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-{[(1E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE exerts its effects depends on its interaction with molecular targets. These interactions can involve:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering cellular signaling pathways.

    Pathway Involvement: The compound could be involved in specific biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-methoxy-: This compound shares a benzodioxole moiety but lacks the spirocyclic framework.

    4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: This compound has a similar spirocyclic structure but different substituents.

Uniqueness

2-{[(1E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is unique due to its combination of a benzodioxole moiety and a spirocyclic framework, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

4-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C19H15BrN2O4/c20-12-6-14-13(25-8-26-14)5-9(12)7-21-22-17(23)15-10-1-2-11(16(15)18(22)24)19(10)3-4-19/h1-2,5-7,10-11,15-16H,3-4,8H2/b21-7+

InChI Key

MMEASEIJJOKDPR-QPSGOUHRSA-N

Isomeric SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC6=C(C=C5Br)OCO6

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC6=C(C=C5Br)OCO6

Origin of Product

United States

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